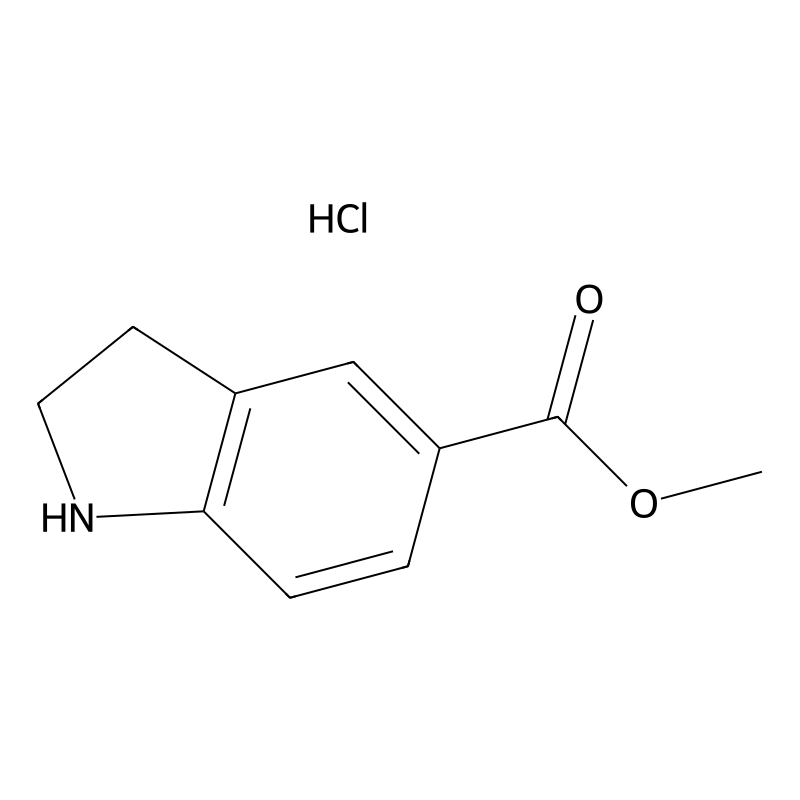

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antiviral Activity

Anticancer Activity

Antimicrobial Activity

Antioxidant Activity

Neuroprotective Activity

Analgesic Activity

Cardiovascular Research

Gastrointestinal Research

Dermatological Applications

Scientific Field: Dermatology

Application Summary: The application of indole derivatives in dermatology explores their use in treating skin conditions due to their antimicrobial and anti-inflammatory properties.

Methods of Application: Topical formulations containing the compound are applied to affected skin areas in models of dermatitis or infection, and the healing process is monitored.

Results: There is a lack of specific studies on the dermatological applications of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride, but indole derivatives are known to aid in the treatment of various skin conditions .

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound with the molecular formula C10H12ClNO2 and a CAS number of 1187928-10-4. This compound belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a methoxycarbonyl group at the 5-position and the dihydro form indicates that it has undergone partial hydrogenation, which affects its reactivity and biological properties. It is often utilized in various biochemical applications due to its unique structural features and potential pharmacological effects .

- Skin irritation: Skin contact with indoles can cause irritation or dermatitis.

- Respiratory irritation: Inhalation of indole dust or vapors can irritate the respiratory tract.

- Potential carcinogenicity: Some indole derivatives exhibit carcinogenic properties.

- Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

- Hydrolysis: Under acidic or basic conditions, the methoxycarbonyl group can hydrolyze to form corresponding carboxylic acids.

- Oxidation: The dihydro form can be oxidized to yield more stable indole derivatives, which may exhibit enhanced biological activity.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further modification .

Research indicates that 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride exhibits various biological activities. Preliminary studies suggest potential:

- Antimicrobial Properties: It may inhibit the growth of certain bacteria and fungi.

- Antioxidant Activity: The compound has shown promise in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

- Neuroprotective Effects: Some studies indicate that it may offer protection against neurodegenerative conditions by modulating neurotransmitter levels or reducing inflammation.

These biological activities make it a candidate for further pharmacological studies and potential therapeutic applications .

The synthesis of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride typically involves several steps:

- Formation of Indole Skeleton: Starting from readily available precursors, such as aniline derivatives or substituted phenols, an indole structure can be formed through cyclization reactions.

- Hydrogenation: The resulting indole can undergo hydrogenation to achieve the dihydro form.

- Carboxylation: The introduction of the methoxycarbonyl group can be accomplished via carboxylation reactions using appropriate reagents like carbon dioxide under basic conditions.

- Hydrochloride Salt Formation: Finally, treating the compound with hydrochloric acid yields the hydrochloride salt form, enhancing its solubility for various applications.

These methods illustrate the synthetic pathways available for producing this compound efficiently .

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride finds applications in several fields:

- Pharmaceutical Development: Due to its biological activities, it is explored as a lead compound for developing new drugs.

- Biochemical Research: Utilized as a reagent in studying enzyme interactions and metabolic pathways involving indoles.

- Agricultural Chemistry: Potentially used in developing agrochemicals aimed at pest control or plant growth regulation.

The compound's unique properties make it valuable across multiple scientific disciplines .

Interaction studies involving 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride focus on its binding affinity with various biological targets:

- Enzymatic Interactions: Investigations into how this compound interacts with specific enzymes could reveal mechanisms underlying its biological effects.

- Receptor Binding Assays: Studies assessing its affinity for neurotransmitter receptors may elucidate its neuroprotective properties.

These studies are crucial for understanding how this compound could be used therapeutically and for determining its safety profile .

Several compounds share structural similarities with 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride. Below are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methoxyindole | Indole structure with a methoxy group | Lacks carboxylic acid functionality |

| 2-Methylindole | Indole structure with a methyl group | Exhibits different reactivity due to methyl group |

| 5-Hydroxyindole | Hydroxy substituent at position 5 | Potentially different biological activities due to hydroxyl group |

| 6-Bromoindole | Bromine substitution at position 6 | Increased reactivity due to electrophilic bromine |

The uniqueness of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride lies in its specific functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds. Its methoxycarbonyl group enhances solubility and may influence pharmacokinetics, making it a valuable candidate for drug development .

Molecular Structure and Formula (C₁₀H₁₂ClNO₂)

5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride possesses the molecular formula C₁₀H₁₂ClNO₂ with a molecular weight of 213.66 grams per mole [1] [2]. The compound is systematically named as methyl indoline-5-carboxylate hydrochloride and carries the Chemical Abstracts Service registry number 1187928-10-4 [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is methyl indoline-5-carboxylate hydrochloride [1].

The molecular structure consists of an indoline core framework with a methoxycarbonyl functional group positioned at the 5-position of the benzene ring [1] [3]. The indoline nucleus represents a bicyclic heterocyclic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing ring, where the 2-3 bond is saturated, distinguishing it from the corresponding indole structure [4]. The canonical Simplified Molecular Input Line Entry System representation is Cl.COC(=O)C1=CC2CCNC=2C=C1, indicating the presence of the hydrochloride salt form [1].

The International Chemical Identifier Key for this compound is SUEQCDVQNSWAGG-UHFFFAOYSA-N, providing a unique identifier for database searches and chemical informatics applications [1]. The molecular architecture features a carboxylate ester functionality at the 5-position, which significantly influences both the electronic properties and chemical reactivity of the indoline system [3] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| Chemical Abstracts Service Number | 1187928-10-4 |

| International Union of Pure and Applied Chemistry Name | methyl indoline-5-carboxylate hydrochloride |

| International Chemical Identifier Key | SUEQCDVQNSWAGG-UHFFFAOYSA-N |

| Canonical Simplified Molecular Input Line Entry System | Cl.COC(=O)C1=CC2CCNC=2C=C1 |

Physical Properties and Characterization

The physical properties of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride reflect its heterocyclic structure and salt form characteristics [2]. The compound exists as a solid at room temperature, typical of indoline derivatives bearing electron-withdrawing substituents [6]. The hydrochloride salt formation enhances the compound's stability and solubility characteristics compared to the free base form [7].

Comparative analysis with related indoline derivatives reveals distinct physicochemical trends [8] [9] [6]. The parent indoline compound exhibits a melting point of -21 degrees Celsius and a boiling point of 220-221 degrees Celsius, with a density of 1.063 grams per cubic centimeter [8] [9]. The methyl indoline-5-carboxylate free base demonstrates significantly different thermal properties, with a melting point range of 67-69 degrees Celsius and a predicted boiling point of 331.0±31.0 degrees Celsius [6]. The predicted density for the free base is 1.162±0.06 grams per cubic centimeter [6].

The introduction of the carboxylate ester functionality at the 5-position substantially elevates the melting point compared to the unsubstituted indoline, indicating stronger intermolecular interactions and increased molecular rigidity [6]. The hydrochloride salt form is expected to exhibit even higher melting point characteristics due to ionic interactions between the protonated amine and chloride ion [10] [7].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Indoline (base) | C₈H₉N | 119.16 | -21 | 220-221 | 1.063 |

| Methyl indoline-5-carboxylate (free base) | C₁₀H₁₁NO₂ | 177.20 | 67-69 | 331.0±31.0 (predicted) | 1.162±0.06 (predicted) |

| 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride | C₁₀H₁₂ClNO₂ | 213.66 | Not available | Not available | Not available |

Spectroscopic Properties

The spectroscopic characterization of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride reveals distinctive features consistent with its indoline carboxylate structure [11] [12] [13]. Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments within the molecule [13] [14]. The aromatic protons typically appear in the chemical shift range of 6.8-7.5 parts per million in deuterated dimethyl sulfoxide, reflecting the electron-rich nature of the indoline benzene ring [13] [14].

The methylene protons of the saturated five-membered ring system exhibit characteristic chemical shifts in the 2.8-3.5 parts per million region, with the carbon-2 and carbon-3 protons showing distinct coupling patterns due to their proximity to the nitrogen atom [13]. The methoxy ester group displays a singlet around 3.8 parts per million, typical of methyl esters attached to aromatic carboxylate systems [14].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon resonance at approximately 170 parts per million, characteristic of aromatic carboxylate esters [15]. The aromatic carbon atoms resonate in the 100-140 parts per million range, with the quaternary carbons appearing at distinct chemical shifts depending on their substitution patterns [15].

Infrared spectroscopy demonstrates characteristic absorption bands for the functional groups present in the molecule [16] [17]. The carbonyl stretch appears around 1695 wavenumbers, typical of aromatic ester carbonyls [16] [17]. The nitrogen-hydrogen stretching vibration occurs near 3300 wavenumbers, while various carbon-hydrogen stretching modes appear in the 2800-3000 wavenumber region [16] [17].

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 213, corresponding to the molecular weight of the hydrochloride salt [2] [18]. Characteristic fragmentation patterns include loss of the methoxy group and various rearrangement processes typical of indoline derivatives [18].

Ultraviolet-visible spectroscopy shows absorption maxima in the 270-290 nanometer range, attributed to the indoline chromophore system [19]. The electron-donating methoxy group and electron-withdrawing carboxylate substituent create a push-pull electronic system that influences the absorption characteristics [19].

| Technique | Key Features | Typical Values/Ranges |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons (δ 6.8-7.5 ppm), CH₂ groups (δ 2.8-3.5 ppm), OCH₃ (δ 3.8 ppm) | Chemical shifts in DMSO-d₆ |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon (~170 ppm), aromatic carbons (100-140 ppm) | δ values in ppm |

| Infrared Spectroscopy | C=O stretch (~1695 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-H stretches | Wavenumbers in cm⁻¹ |

| Mass Spectrometry | Molecular ion peak at m/z 213, characteristic fragmentation | m/z ratios |

| Ultraviolet-Visible Spectroscopy | Indoline chromophore absorption (~270-290 nm) | λmax in nm |

Chemical Reactivity Patterns

The chemical reactivity of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride is governed by the electronic properties of the indoline nucleus and the presence of the carboxylate ester functionality [20] [21] . The indoline ring system exhibits nucleophilic character, particularly at the carbon-3 position, due to the electron-rich nature of the heterocyclic system [20] [21]. The 5-carboxylate substitution introduces electron-withdrawing effects that modulate the overall reactivity profile .

Electrophilic substitution reactions can occur at various positions on the indoline ring, with the reactivity influenced by the electronic effects of the substituents [20] [21]. The methoxycarbonyl group at the 5-position serves as a directing group for further functionalization reactions [21]. The saturated nature of the 2-3 bond in the indoline system distinguishes its reactivity from the corresponding indole derivatives [20] [4].

Hydrolysis reactions of the methyl ester functionality can be performed under both acidic and basic conditions [23]. Enzymatic hydrolysis using specific hydrolytic enzymes has been demonstrated for related indoline carboxylate esters, providing stereoselective transformation pathways [23]. The hydrolysis process converts the methyl ester to the corresponding carboxylic acid while maintaining the indoline core structure [23].

Oxidation reactions can convert the indoline system to the corresponding indole through dehydrogenation processes [20] [4]. The electron-rich nature of the indoline nucleus makes it susceptible to oxidative transformations using various oxidizing agents [20]. The carboxylate ester group remains intact during typical oxidation conditions .

Reduction reactions can target both the aromatic ring system and the ester functionality [24] [25]. Catalytic hydrogenation conditions can lead to further saturation of the benzene ring, producing tetrahydroquinoline derivatives [24]. Selective reduction of the ester group using appropriate reducing agents yields the corresponding alcohol derivatives [24].

The compound undergoes typical nucleophilic substitution reactions at the ester carbonyl carbon, allowing for the preparation of various derivatives through transesterification and amidation reactions [23]. The reactivity patterns demonstrate the versatility of this scaffold for synthetic transformations in medicinal chemistry applications [3] [5].

Structure-Property Relationships

The structure-property relationships of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride demonstrate how molecular architecture influences physicochemical and biological properties [26] [27]. The indoline core provides a rigid bicyclic framework that serves as a scaffold for various functional group modifications [26]. The saturation of the 2-3 bond in the five-membered ring creates a more flexible system compared to the fully aromatic indole analogs [4] [26].

The positioning of the methoxycarbonyl group at the 5-position creates specific electronic effects that influence both reactivity and physical properties [21] . This substitution pattern enhances the compound's solubility characteristics and provides a handle for further chemical modifications . The electron-withdrawing nature of the carboxylate group affects the basicity of the nitrogen atom and the overall electronic distribution in the molecule [21] .

The hydrochloride salt formation significantly impacts the compound's physical properties, including solubility, stability, and crystallization behavior [10] [7]. Salt formation is a common strategy in pharmaceutical development to improve the handling characteristics of basic compounds [7]. The ionic interactions between the protonated amine and chloride ion contribute to the solid-state properties of the material [10] [7].

The molecular flexibility introduced by the saturated 2-3 bond allows for conformational diversity that can influence biological activity [26] [27]. The indoline scaffold has been recognized for its importance in medicinal chemistry, serving as a core structure in various bioactive compounds [3] [5] [27]. The specific substitution pattern in this compound provides opportunities for structure-activity relationship studies [26] [27].

The electronic properties of the molecule are influenced by the interplay between the electron-donating indoline nitrogen and the electron-withdrawing carboxylate ester [21] . This electronic modulation affects the compound's reactivity profile and its potential interactions with biological targets [26] [27]. The three-dimensional structure and conformational preferences of the molecule contribute to its overall pharmacological profile [26] [27].

The retrosynthetic analysis of 5-Methoxycarbonyl-2,3-dihydro-1H-indole hydrochloride reveals multiple strategic disconnection approaches that guide the selection of appropriate synthetic routes [1] [2]. The target molecule can be deconstructed through several key bond disconnections:

Primary Disconnection Strategies:

- Fischer Indole Approach: The indole core can be traced back to phenylhydrazine derivatives and appropriate carbonyl compounds through the classical Fischer indolization pathway [3].

- Reductive Approach: The dihydroindole framework can be accessed through selective reduction of fully aromatized indole precursors [1].

- Cyclization Strategy: The bicyclic system can be constructed through intramolecular cyclization of appropriately substituted aniline derivatives [2].

The methoxycarbonyl substituent at the 5-position presents specific synthetic challenges that must be addressed through careful functional group manipulation or direct incorporation during the cyclization process [4] [1]. The retrosynthetic analysis suggests that the most efficient approaches involve either early installation of the ester functionality or late-stage functionalization of pre-formed dihydroindole intermediates.

Traditional Synthetic Routes to 5-Substituted Dihydroindoles

Fischer Indole Synthesis

The Fischer indole synthesis remains one of the most fundamental approaches for constructing indole frameworks [5] [3]. This method involves the acid-catalyzed cyclization of phenylhydrazones derived from ketones or aldehydes. For 5-substituted derivatives, the reaction requires careful selection of appropriately substituted phenylhydrazine precursors.

Key Features:

- Mechanism: Proceeds through a [2] [2]-sigmatropic rearrangement followed by cyclization and ammonia elimination [3]

- Conditions: Typically requires strong acid catalysts such as zinc chloride, boron trifluoride, or polyphosphoric acid at elevated temperatures (100-200°C) [5]

- Regioselectivity: With asymmetric ketones, regioselectivity can be controlled through reaction conditions and steric factors [3]

The traditional Fischer approach has been successfully applied to the synthesis of various 5-substituted indoles, though yields are often moderate due to competing side reactions and harsh reaction conditions [6].

Bischler Indole Synthesis

The Bischler indole synthesis provides an alternative route through the cyclization of 2-arylamino ketones under acidic conditions [7]. This method offers complementary regioselectivity compared to the Fischer route and can be particularly useful for accessing specific substitution patterns.

Reissert Synthesis

The Reissert indole synthesis involves a multi-step sequence beginning with the condensation of ortho-nitrotoluene derivatives with oxalic ester, followed by reduction and cyclization [7]. This approach provides direct access to indole-2-carboxylic acid derivatives, which can serve as versatile intermediates for further functionalization.

Bartoli Indole Synthesis

The Bartoli synthesis utilizes the reaction of nitrobenzenes with vinyl Grignard reagents to construct 7-substituted indoles [7] [8]. While not directly applicable to 5-substituted targets, this method demonstrates the utility of organometallic approaches in indole synthesis.

Modern Synthetic Approaches

Interrupted Fischer Indolization

A significant advancement in dihydroindole synthesis involves the development of reductive interrupted Fischer indolization processes [1]. This methodology enables the selective formation of dihydroindole frameworks through controlled reduction of indolenine intermediates.

Process Features:

- Mechanism: Employs Meerwein-Ponndorf-Verley type reduction using sacrificial alcohol solvents [1]

- Conditions: Optimized using isopropanol as solvent at 115°C [1]

- Selectivity: Provides excellent regio- and chemoselectivity for dihydroindole formation [1]

- Efficiency: Delivers products in 63% yield in a simple one-pot manner [1]

This approach represents a major improvement over traditional methods by avoiding harsh conditions and providing direct access to the dihydroindole oxidation state.

Microflow Synthesis

Recent developments in microflow synthesis technology have revolutionized the preparation of indole derivatives [9] [10]. These methods utilize continuous flow reactors with small channel dimensions to achieve ultra-fast reaction times and precise temperature control.

Advantages of Microflow Technology:

- Reaction Speed: Enables reaction completion in milliseconds rather than hours [9]

- Temperature Control: Provides precise temperature regulation to prevent side reactions [10]

- Scalability: Allows reproducible scale-up through continuous pumping [9]

- Yield Enhancement: Achieves yields up to 95% for target products [10]

- Industrial Applicability: Ideal for manufacturing facilities due to continuous operation [11]

The microflow approach addresses traditional challenges in indole synthesis, particularly the prevention of unwanted dimerization and multimerization reactions that commonly occur under conventional conditions [9] [10].

Organocascade Methodologies

Organocascade catalysis has emerged as a powerful tool for the rapid assembly of complex indole alkaloid frameworks [2]. These methods enable the stereoselective construction of multiple bonds in a single operation, significantly reducing the number of synthetic steps required.

Key Features:

- Efficiency: Provides rapid access to stereochemically complex scaffolds [2]

- Selectivity: Enables excellent stereo- and regiocontrol [2]

- Sustainability: Often operates under mild conditions with reduced waste [2]

Copper-catalyzed and Metal-mediated Methods

Copper-catalyzed Ullmann-type Coupling

Copper-catalyzed synthesis methods have gained prominence due to their efficiency and broad substrate scope [12] [13]. The Ullmann-type coupling approach involves tandem carbon-nitrogen bond formation and intramolecular cross-dehydrogenative coupling processes.

Process Parameters:

- Catalyst System: Copper iodide in dimethyl sulfoxide [12]

- Temperature: 130°C for optimal conversion [12]

- Substrate Scope: Compatible with various aryl iodides and enamines [12]

- Yields: Good to excellent yields achieved across diverse substrates [12]

Copper-catalyzed Aerobic Oxidation

The development of copper-catalyzed aerobic oxidation methods has provided environmentally benign alternatives to traditional oxidative cyclization reactions [13]. These approaches utilize molecular oxygen as the terminal oxidant, eliminating the need for stoichiometric metal oxidants.

Technical Advantages:

- Green Chemistry: Uses molecular oxygen as the sole oxidant [13]

- Catalyst System: Employs TEMPO as co-catalyst for efficient turnover [13]

- Substrate Compatibility: Works with both N-sulfonyl and N-aryl-2-vinylanilines [13]

- Regioselectivity: Provides excellent control over product formation [13]

Rhodium-catalyzed Transformations

Rhodium catalysis has proven highly effective for the synthesis of indole derivatives through various mechanistic pathways [14] [15]. These methods often provide superior regioselectivity and functional group tolerance compared to other metal-catalyzed approaches.

Mechanistic Pathways:

- C-H Activation: Direct functionalization of aromatic C-H bonds [14]

- Oxidative Coupling: Formation of new C-C and C-N bonds [15]

- Cascade Reactions: Multiple bond-forming events in single operations [14]

Palladium-catalyzed Methods

Palladium catalysis remains one of the most versatile approaches for indole synthesis, with the Larock heteroannulation being particularly noteworthy [16] [17]. This method enables the efficient coupling of ortho-iodoanilines with alkynes to form substituted indoles.

Larock Indole Synthesis Features:

- Substrate Scope: Excellent tolerance for various alkyne substituents [16]

- Regioselectivity: High selectivity for desired regioisomers [16]

- Yields: Consistently excellent yields across diverse substrates [16]

- Scalability: Demonstrated effectiveness on preparative scales [16]

Ruthenium-catalyzed Approaches

Ruthenium catalysis offers unique mechanistic pathways for indole construction, particularly through carbene chemistry and cycloisomerization reactions [18] [19]. These methods often provide access to substitution patterns that are challenging to achieve through other approaches.

Distinctive Features:

- Carbene Intermediates: Utilizes ruthenium-carbene complexes for cyclization [18]

- 1,2-Carbon Migration: Enables unique rearrangement pathways [18]

- Mild Conditions: Often operates under relatively mild reaction conditions [19]

Green Chemistry Approaches to Synthesis

Multicomponent Reactions

The development of multicomponent synthetic strategies has significantly advanced the field of sustainable indole synthesis [20] [21]. These approaches combine multiple starting materials in single reaction vessels to minimize waste and improve atom economy.

Ugi-type Multicomponent Reactions:

- Components: Anilines, glyoxal dimethyl acetal, formic acid, and isocyanides [20]

- Conditions: Mild conditions using ethanol as solvent without metal catalysts [20]

- Advantages: Metal-free process with broad substrate scope [20]

- Sustainability: Addresses multiple principles of green chemistry [21]

Mechanochemical Synthesis

Mechanochemical approaches have emerged as promising alternatives for sustainable indole synthesis [22] [23]. These methods utilize mechanical energy to drive chemical transformations, often eliminating the need for solvents.

Key Benefits:

- Solvent-free Conditions: Reduces environmental impact [22]

- Energy Efficiency: Lower energy requirements compared to thermal methods [23]

- Waste Reduction: Minimal waste generation [22]

- Scalability: Potential for industrial application [23]

Aqueous Synthesis Methods

The development of water-compatible synthetic methods represents a significant advancement in green chemistry applications [24]. These approaches utilize aqueous media as environmentally benign reaction solvents.

Environmental Advantages:

- Non-toxic Solvent: Water as reaction medium [24]

- Mild Conditions: Often operates at room temperature [24]

- Waste Minimization: Reduced organic solvent usage [24]

- Biocompatibility: Enhanced safety profile [24]

Flow Chemistry Applications

Continuous flow chemistry has revolutionized sustainable synthesis by enabling precise control over reaction parameters while minimizing waste [9] [25]. These methods provide excellent scalability and reproducibility.

Process Benefits:

- Precise Control: Exact temperature and residence time control [9]

- Scalability: Linear scale-up characteristics [25]

- Safety: Enhanced safety through continuous processing [26]

- Efficiency: Reduced reaction times and improved yields [9]

Scale-up Considerations and Process Optimization

Industrial Fischer Indole Processes

The optimization of Fischer indole cyclization for industrial scale production has focused on developing environmentally friendly processes that minimize waste generation [27] [28]. Recent advances have demonstrated the feasibility of zero-wastewater processes using toluene as both cosolvent and extraction solvent.

Process Improvements:

- Solvent Optimization: Toluene serves dual purpose as reaction medium and extraction solvent [27]

- Waste Elimination: Zero wastewater production achieved [28]

- Product Quality: High purity products obtained without further purification [27]

- Scale Demonstration: Multi-kilogram scale synthesis accomplished [28]

Microflow Technology Scale-up

The scalability of microflow synthesis technology has been demonstrated through continuous operation capabilities [9] [11]. This approach offers significant advantages for industrial implementation due to its reproducible and controllable nature.

Scaling Characteristics:

- Linear Scale-up: Throughput increased through continuous pumping [9]

- Reproducibility: Consistent product quality maintained across scales [11]

- Process Control: Precise parameter control enables optimization [10]

- Manufacturing Compatibility: Suitable for pharmaceutical production facilities [11]

Automated Synthesis Platforms

The development of automated synthesis platforms has enabled rapid optimization and scale-up of indole synthetic processes [25]. These systems utilize miniaturized reactions for efficient screening followed by preparative scale synthesis.

Platform Capabilities:

- High-throughput Screening: 384-well plate formats for rapid optimization [25]

- Acoustic Droplet Ejection: Precise reagent dispensing at nanomole scales [25]

- Scalability Validation: Demonstrated scale-up from nanomole to milligram quantities [25]

- Process Development: Accelerated route optimization and validation [25]

Process Optimization Methodologies

The application of statistical design of experiments (DoE) has become essential for systematic process optimization in indole synthesis [29]. These methods enable efficient exploration of parameter space to identify optimal reaction conditions.

Optimization Strategies:

- Design of Experiments: Systematic parameter variation [29]

- Response Surface Modeling: Mathematical modeling of process responses [29]

- Factor Interaction Analysis: Understanding of parameter interdependencies [29]

- Process Robustness: Development of robust manufacturing processes [29]

Quality Control and Analytical Considerations

The implementation of robust analytical methods is crucial for ensuring consistent product quality during scale-up operations. Real-time monitoring and control systems enable immediate process adjustments to maintain product specifications.

Analytical Requirements: